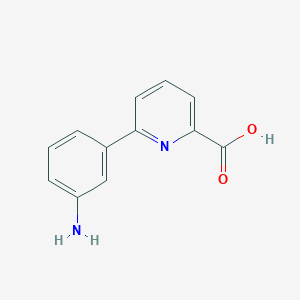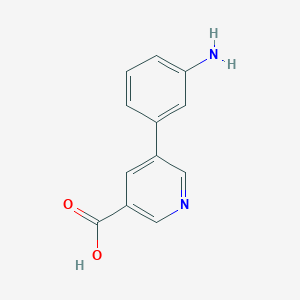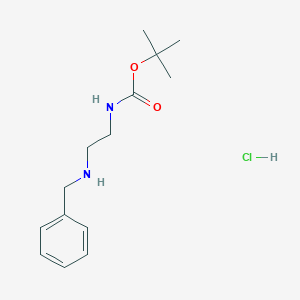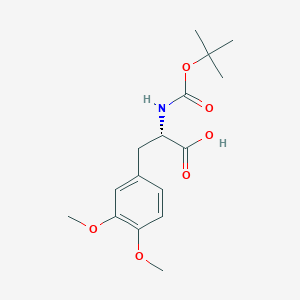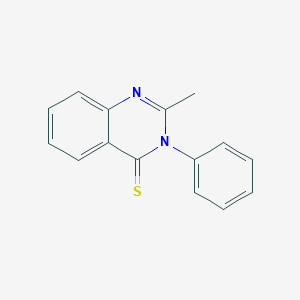
2-Methyl-3-phenylquinazoline-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-phenylquinazoline-4-thione is a heterocyclic compound that has been extensively studied for its potential applications in medicinal chemistry. This compound belongs to the quinazoline family of compounds, which have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-phenylquinazoline-4-thione is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
2-Methyl-3-phenylquinazoline-4-thione has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes or proteins involved in cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Methyl-3-phenylquinazoline-4-thione in lab experiments include its potent biological activity, its relatively simple synthesis method, and its potential applications in medicinal chemistry. However, there are also several limitations to using this compound in lab experiments. One limitation is its limited solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which can make it difficult to work with at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-3-phenylquinazoline-4-thione. One direction is to further investigate its mechanism of action, particularly with regard to its effects on cancer cells. Another direction is to explore its potential applications in other areas of medicinal chemistry, such as antiviral and antibacterial agents. Additionally, research could be done to develop more efficient synthesis methods for this compound, as well as to explore its potential use in combination with other drugs or therapies.
Synthesemethoden
The synthesis of 2-Methyl-3-phenylquinazoline-4-thione can be achieved by several methods. One of the most common methods is the reaction of 2-aminobenzophenone with methyl isothiocyanate in the presence of a base such as potassium carbonate. This reaction yields the desired compound as a yellow solid. Another method involves the reaction of 2-methyl-3-phenylquinazolin-4-one with thiourea in the presence of a catalyst such as zinc chloride. This reaction also yields the desired compound as a yellow solid.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-phenylquinazoline-4-thione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. In particular, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to exhibit antiviral activity against several viruses, including HIV, herpes simplex virus, and hepatitis B virus.
Eigenschaften
CAS-Nummer |
13193-50-5 |
|---|---|
Produktname |
2-Methyl-3-phenylquinazoline-4-thione |
Molekularformel |
C15H12N2S |
Molekulargewicht |
252.3 g/mol |
IUPAC-Name |
2-methyl-3-phenylquinazoline-4-thione |
InChI |
InChI=1S/C15H12N2S/c1-11-16-14-10-6-5-9-13(14)15(18)17(11)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI-Schlüssel |
KBDVBPKCFRMICV-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=S)N1C3=CC=CC=C3 |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=S)N1C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B111400.png)
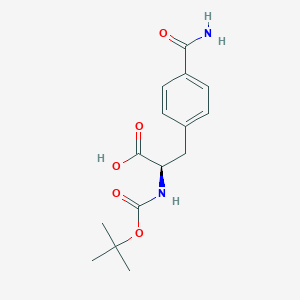
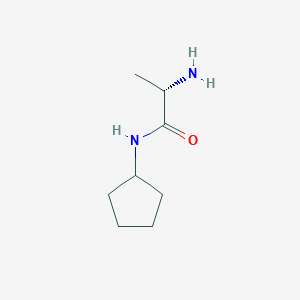
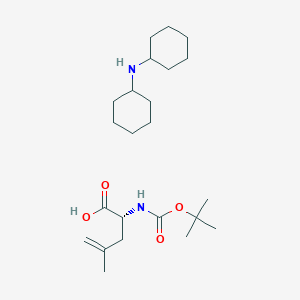
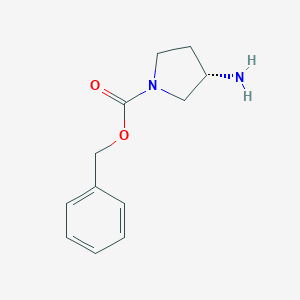
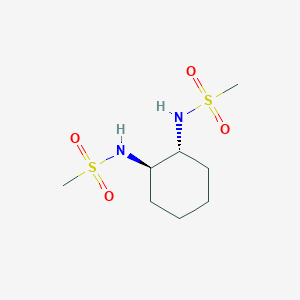
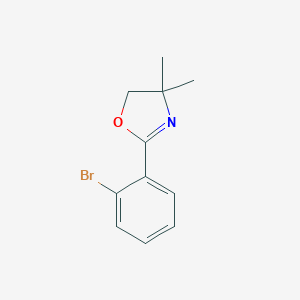
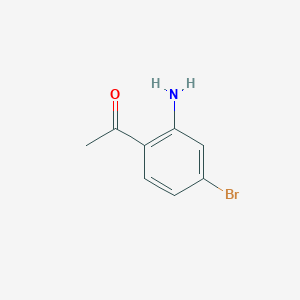
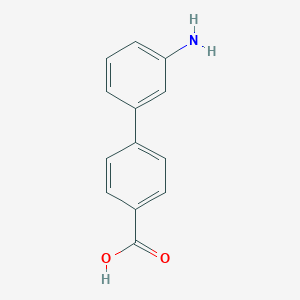
![2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B111496.png)
